molecular formula C15H25NO4 B3028518 3-Oxo-N-[(3S)-2-oxooxolan-3-yl]undecanamide CAS No. 216596-70-2

3-Oxo-N-[(3S)-2-oxooxolan-3-yl]undecanamide

Cat. No.: B3028518
CAS No.: 216596-70-2
M. Wt: 283.36 g/mol
InChI Key: SELZAQGRPYIEQS-ZDUSSCGKSA-N
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Description

3-Oxo-N-[(3S)-2-oxooxolan-3-yl]undecanamide is a compound belonging to the class of acyl-homoserine lactones. These compounds are known for their role in quorum sensing, a mechanism by which bacteria communicate and coordinate their behavior based on population density .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-N-[(3S)-2-oxooxolan-3-yl]undecanamide typically involves the acylation of homoserine lactone with an appropriate acyl chloride. The reaction is carried out under mild conditions, often using a base such as triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

The scalability of the synthesis would depend on the availability of starting materials and the efficiency of the reaction conditions .

Chemical Reactions Analysis

Types of Reactions

3-Oxo-N-[(3S)-2-oxooxolan-3-yl]undecanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and pH levels to ensure specificity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more highly oxidized lactone, while reduction could produce a simpler amide .

Scientific Research Applications

3-Oxo-N-[(3S)-2-oxooxolan-3-yl]undecanamide has several scientific research applications:

    Chemistry: It is used as a model compound to study acyl-homoserine lactone synthesis and reactivity.

    Biology: It plays a crucial role in quorum sensing, helping researchers understand bacterial communication and behavior.

    Medicine: Its role in quorum sensing makes it a target for developing new antimicrobial agents that disrupt bacterial communication.

    Industry: It is used in the development of biosensors and other biotechnological applications.

Properties

IUPAC Name

3-oxo-N-[(3S)-2-oxooxolan-3-yl]undecanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO4/c1-2-3-4-5-6-7-8-12(17)11-14(18)16-13-9-10-20-15(13)19/h13H,2-11H2,1H3,(H,16,18)/t13-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SELZAQGRPYIEQS-ZDUSSCGKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(=O)CC(=O)NC1CCOC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCC(=O)CC(=O)N[C@H]1CCOC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80453999
Record name 3-Oxo-N-[(3S)-2-oxooxolan-3-yl]undecanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80453999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

216596-70-2
Record name 3-Oxo-N-[(3S)-2-oxooxolan-3-yl]undecanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80453999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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